3-Fluoro-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Description
Properties
IUPAC Name |
3-fluoro-5-oxo-7,8-dihydro-6H-naphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO3/c12-9-5-7-6(2-1-3-10(7)13)4-8(9)11(14)15/h4-5H,1-3H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNZZVKHQPYOGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C(=O)C1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the fluorination of a naphthalene derivative followed by oxidation and carboxylation reactions. The specific conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to ensure the compound meets the required specifications for its intended use.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3-Fluoro-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Fluoro-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid exerts its effects depends on its interaction with molecular targets. For instance, in a biological context, it might inhibit or activate specific enzymes, thereby affecting metabolic pathways. The fluorine atom can enhance the compound’s binding affinity to certain proteins, making it a valuable tool in drug design.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The compound shares a core tetrahydronaphthalene-2-carboxylic acid backbone with derivatives differing in substituents and oxidation states. Below is a detailed comparison:
Table 1: Structural and Functional Comparisons
| Compound Name (CAS No.) | Substituents/Modifications | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound (1092348-21-4) | 3-Fluoro, 5-oxo | C₁₁H₉FO₃ | 208.19 | Carboxylic acid, ketone, fluorine |
| 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (3470-46-0) | None (non-fluorinated) | C₁₁H₁₀O₃ | 190.20 | Carboxylic acid, ketone |
| 3-Amino-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (1336951-75-7) | 3-Amino | C₁₁H₁₁NO₃ | 221.21 | Carboxylic acid, ketone, amine |
| Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate (144464-66-4) | Methyl ester (carboxylic acid replaced) | C₁₂H₁₂O₃ | 204.23 | Ester, ketone |
| (E)-6-(4-Methylbenzylidene)-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (N/A) | Benzylidene group at position 6 | C₁₉H₁₆O₃ | 292.33 | Carboxylic acid, ketone, benzylidene |
Key Observations :
- Amino vs. Fluorine: The 3-amino derivative (1336951-75-7) introduces hydrogen-bonding capacity, which may improve solubility but reduce lipophilicity relative to the fluorine-containing compound .
- Esterification : Methyl esterification (144464-66-4) reduces acidity (pKa ~4.5 vs. ~2.5 for carboxylic acid) and increases membrane permeability .
Physicochemical Properties
Table 2: Physicochemical Data
| Compound Name (CAS No.) | Melting Point (°C) | Boiling Point (°C) | LogP | Solubility (Water) |
|---|---|---|---|---|
| Target Compound (1092348-21-4) | Not reported | Not reported | ~1.90* | Low (hydrophobic fluorine) |
| 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (3470-46-0) | 230 (dec.) | 230 (dec.) | 1.90 | Moderate (polar ketone) |
| 3-Amino-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (1336951-75-7) | Not reported | Not reported | ~0.50 | High (amine enhances solubility) |
| Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate (144464-66-4) | Not reported | Not reported | ~2.50 | Low (ester reduces polarity) |
*Estimated using analogous fluorinated compounds.
Biological Activity
3-Fluoro-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (CAS No. 1092348-21-4) is a synthetic compound known for its potential biological activities. As a derivative of tetrahydronaphthalene, this compound has garnered attention in medicinal chemistry due to its structural characteristics that may contribute to various pharmacological effects.
- Molecular Formula : C₁₁H₉F O₃
- Molecular Weight : 208.19 g/mol
- Purity : Typically available at 95% or higher .
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly regarding its potential as an anti-cancer agent and its effects on cellular mechanisms.
Anticancer Properties
Research indicates that compounds with similar naphthalene structures exhibit significant anti-tumor activity. The presence of the fluorine atom and the carboxylic acid functional group may enhance the compound's interaction with biological targets such as enzymes and receptors involved in cancer progression.
Case Study: Cytotoxic Activity
A study evaluating various naphthalene derivatives found that certain modifications led to enhanced cytotoxicity against cancer cell lines. Although specific data for this compound is limited, its structural analogues have shown IC₅₀ values in the low micromolar range against several cancer types .
The proposed mechanism for the anticancer activity of naphthalene derivatives often involves:
- Inhibition of Cell Proliferation : Compounds may interfere with cell cycle progression.
- Induction of Apoptosis : Activation of apoptotic pathways in cancer cells has been observed with structurally similar compounds.
- Targeting Specific Enzymes : Potential inhibition of key enzymes involved in tumor metabolism and growth.
Toxicological Profile
While exploring the biological activity of this compound, it is crucial to consider its safety profile:
- Skin and Eye Irritation : Classified as a skin and eye irritant (Category 2) according to GHS standards .
- Respiratory Effects : May cause irritation upon inhalation; therefore, handling precautions are recommended.
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for preparing 3-Fluoro-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, and what challenges arise during fluorination?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation of a tetrahydronaphthalene precursor, followed by selective fluorination. Fluorination is typically achieved using electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions. A key challenge is avoiding over-fluorination or side reactions at the keto group. Comparative studies with analogs like 3-amino-5-oxo-tetrahydronaphthalene-2-carboxylic acid (CAS 1336951-75-7) suggest that steric hindrance from the keto group necessitates precise temperature control (0–5°C) and stoichiometric monitoring . Post-synthesis, purification via recrystallization (e.g., using ethyl acetate/hexane) is critical to isolate the product from unreacted starting materials.
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer : 1H/13C NMR : Confirm the presence of the fluorine atom via coupling patterns (e.g., splitting in aromatic protons) and the absence of impurities like methyl esters (common byproducts; compare with methyl ester derivatives in ). Mass Spectrometry (HRMS) : Verify molecular weight (expected [M-H]⁻ at m/z ~248.05) and fragmentation patterns consistent with the keto-fluorine motif. FT-IR : Identify the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and carbonyl stretches (C=O at ~1700 cm⁻¹). Cross-reference spectral data with structurally similar compounds, such as 6,7-dihydroxynaphthalene-2-carboxylic acid (PubChem CID 113458-95-0) .
Q. What storage conditions are recommended to ensure compound stability during experimental workflows?
- Methodological Answer : Store the compound in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent degradation of the fluorinated aromatic ring and keto group. Avoid prolonged exposure to moisture, as hydrolysis of the carboxylic acid group can occur. Stability studies on analogs, such as methyl 5-oxo-tetrahydronaphthalene-2-carboxylate (CAS 144464-66-4), indicate refrigeration (2–8°C) is acceptable for short-term storage .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound’s reactivity?
- Methodological Answer : Use density functional theory (DFT) to model the electronic effects of the fluorine substituent on the keto group’s electrophilicity. If experimental reactivity (e.g., nucleophilic attack) deviates from predictions, re-evaluate solvent effects or transition-state geometries. Comparative analysis with non-fluorinated analogs (e.g., 5-oxo-tetrahydronaphthalene-2-carboxylic acid) can isolate fluorine’s role. For example, ’s studies on 3,5-difluoro-2-hydroxybenzoic acid demonstrate how fluorine alters electron-withdrawing effects and hydrogen-bonding interactions .
Q. How can the compound’s potential as an enzyme inhibitor be systematically evaluated, based on structural analogs?
- Methodological Answer : Molecular Docking : Screen against target enzymes (e.g., luciferase, cyclooxygenase) using analogs like (E)-6-(4-methylbenzylidene)-5-oxo-tetrahydronaphthalene-2-carboxylic acid, a known luciferase inhibitor . Focus on the fluorine atom’s ability to enhance binding via polar interactions. In Vitro Assays : Test inhibitory activity in enzyme-coupled assays (e.g., fluorescence-based luciferase inhibition). Compare IC50 values with non-fluorinated derivatives to quantify fluorine’s contribution.
Q. What experimental designs are suitable for analyzing the compound’s regioselectivity in electrophilic substitution reactions?
- Methodological Answer : Conduct competitive reactions with deuterated solvents (e.g., D2O) to track protonation/deprotonation at specific sites. Use isotopic labeling (e.g., 18O in the keto group) to monitor electronic effects. Studies on 6,7-dihydroxynaphthalene-2-carboxylic acid () highlight how substituents direct reactivity; fluorine’s meta-directing nature should prioritize substitution at the 4-position of the naphthalene ring .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility values for this compound across studies?
- Methodological Answer : Replicate solubility tests using standardized protocols (e.g., shake-flask method in PBS buffer at pH 7.4). Compare results with structurally related compounds, such as 3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid ( ), to identify trends. If inconsistencies persist, evaluate solvent purity, temperature control (±0.5°C), and equilibration time (≥24 hrs) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
